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2,2-Dimethyl-4-phenylbut-3-enenitrile is an organic compound characterized by a unique structure that features a double bond, a nitrile group, and a phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 199.27 g/mol. This compound belongs to the class of alkenes and is notable for its potential applications in organic synthesis and pharmaceuticals due to its reactive functional groups.
Common reagents for these reactions include lithium aluminum hydride for reduction and various acids for electrophilic additions.
The synthesis of 2,2-dimethyl-4-phenylbut-3-enenitrile can be achieved through several methods:
2,2-Dimethyl-4-phenylbut-3-enenitrile has potential applications in:
Interaction studies involving 2,2-dimethyl-4-phenylbut-3-enenitrile focus on its reactivity with other chemical species. For example, studies might explore how it interacts with biological macromolecules or other small molecules in drug design contexts. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in medicinal chemistry.
Several compounds share structural similarities with 2,2-dimethyl-4-phenylbut-3-enenitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Phenylbutyronitrile | Contains a phenyl group but lacks dimethyl substitution | Less sterically hindered compared to 2,2-dimethyl variant |
| 2-Methyl-4-phenylnitrile | Similar nitrile functionality but differs in substitution pattern | Lacks additional methyl group at position 2 |
| Ethyl 2,2-dimethylbutanoate | Similar ester structure but lacks the phenyl group | Primarily an ester rather than a nitrile |
| 3-Methylbenzyl cyanide | Contains a cyanide group but differs in alkyl substitution | Different positioning of functional groups |
Uniqueness: The uniqueness of 2,2-dimethyl-4-phenylbut-3-enenitrile lies in its combination of a double bond, a phenyl group, and a nitrile functionality. This specific arrangement provides distinct chemical reactivity and potential for diverse applications across various fields such as pharmaceuticals and materials science.